4-Chlorobut-2-en-1-amine, typically supplied and handled as its hydrochloride salt (CAS 7153-66-4 for the cis isomer), is a highly reactive bifunctional building block featuring both a primary amine and an allylic chloride. Commercially available primarily in its geometrically constrained cis (Z) configuration, it serves as a critical precursor for the synthesis of macrocyclic peptides, chemokine receptor (CXCR4) antagonists, and complex polyamine analogs [1]. By providing two distinct, sequentially addressable reactive sites separated by a rigid alkene linker, this compound streamlines the assembly of advanced therapeutics and structurally diverse macrocycles without the severe entropic penalties associated with flexible aliphatic chains [2].
Attempting to substitute 4-chlorobut-2-en-1-amine hydrochloride with cheaper, symmetrical precursors like 1,4-dichloro-2-butene typically results in complex, low-yield mixtures of secondary and tertiary amines due to uncontrolled over-alkylation during amination [1]. Conversely, utilizing saturated analogs such as 4-chlorobutan-1-amine hydrochloride eliminates the critical geometric constraint provided by the cis-double bond. This loss of rigidity severely reduces macrocyclization efficiency and target binding affinity, as the flexible alkyl chain increases the entropic barrier to ring closure and alters the spatial orientation of pharmacophores in downstream active pharmaceutical ingredients (APIs) [2].
Synthesizing asymmetric allylic amines directly from 1,4-dichloro-2-butene using standard ammonia or simple amines often yields complex oligomeric mixtures. However, the commercial availability of 4-chlorobut-2-en-1-amine hydrochloride—synthesized via the Delépine reaction using hexamethylenetetramine—provides a pre-differentiated, mono-aminated building block. The bulky hexamethylenetetramine intermediate selectively precipitates, preventing further substitution and delivering the mono-amine salt in nearly quantitative yield (>95%) [1]. For procurement, purchasing the pre-formed hydrochloride salt bypasses the costly, low-yield separation of poly-alkylated byproducts required when starting from the symmetrical dihalide [2].
| Evidence Dimension | Mono-amination selectivity and yield |
| Target Compound Data | >95% yield of mono-aminated product (as the pre-formed 4-chlorobut-2-en-1-amine HCl salt) |
| Comparator Or Baseline | 1,4-dichloro-2-butene + standard amine/ammonia (Yields complex mixtures of 1°, 2°, 3° amines and oligomers) |
| Quantified Difference | Near-quantitative selectivity for mono-functionalization vs. unselective poly-alkylation |
| Conditions | Nucleophilic substitution / Delépine reaction conditions |
Procuring the pre-differentiated amine salt eliminates the need for complex chromatographic separations of over-alkylated byproducts, directly improving manufacturing throughput.
The allylic chloride moiety in 4-chlorobut-2-en-1-amine hydrochloride exhibits significantly enhanced reactivity toward nucleophilic substitution (SN2) compared to its saturated counterpart, 4-chlorobutan-1-amine. The adjacent pi-system of the double bond stabilizes the SN2 transition state, lowering the activation energy for nucleophilic attack [1]. This allows for milder alkylation conditions, shorter reaction times, and higher yields when coupling the chloride terminus to complex macrocycle cores or bulky polyamine scaffolds, minimizing thermal degradation of sensitive intermediates [2].
| Evidence Dimension | SN2 transition state stabilization and reactivity |
| Target Compound Data | High SN2 reactivity allowing mild coupling conditions (allylic chloride) |
| Comparator Or Baseline | 4-chlorobutan-1-amine (Unactivated primary alkyl chloride requiring harsh heating or extended times) |
| Quantified Difference | Orders of magnitude faster SN2 kinetics due to allylic resonance stabilization |
| Conditions | Nucleophilic substitution with bulky or sensitive nucleophiles |
Higher reactivity allows manufacturers to use milder conditions during late-stage functionalization, preserving the integrity of complex, high-value API intermediates.
The cis (Z) double bond in (Z)-4-chlorobut-2-en-1-amine hydrochloride imposes a strict conformational constraint that is highly advantageous for macrocyclization and receptor binding. In the synthesis of CXCR4 antagonists and structurally diverse membrane-permeable macrocycles, this rigidity pre-organizes the molecule for ring closure, significantly reducing the entropic penalty compared to flexible saturated chains [1]. Consequently, macrocycles incorporating the cis-butenyl linker demonstrate superior cyclization yields and enhanced binding affinities for targets like CXCR4, whereas saturated analogs often fail to achieve the required bioactive conformation [2].
| Evidence Dimension | Macrocyclization efficiency and conformational pre-organization |
| Target Compound Data | High cyclization yields and optimal pharmacophore orientation (rigid cis-alkene linker) |
| Comparator Or Baseline | Saturated 4-chlorobutylamine or 1,4-diaminobutane linkers (High entropic penalty, poor cyclization) |
| Quantified Difference | Significant reduction in entropic barrier to cyclization; enhanced receptor affinity |
| Conditions | Macrocycle synthesis and chemokine receptor (CXCR4) binding assays |
Procuring the geometrically constrained cis-isomer is strictly necessary to achieve viable yields of cyclic peptide therapeutics and active CXCR4 antagonists.
The compound is a critical building block for assembling heterocyclic polyamine compounds that block the CXCR4 receptor, preventing HIV entry and mobilizing hematopoietic stem cells. The cis-alkene geometry is essential for the correct spatial arrangement of the pharmacophores, making this specific precursor indispensable [1].
Used as a bifunctional linker to cyclize diverse peptide libraries. The distinct reactivity of the primary amine and the allylic chloride allows for sequential, orthogonal coupling, while the rigid double bond facilitates efficient macrocyclization with minimal entropic penalty [2].
Employed in the synthesis of cis-unsaturated analogs of polyamines (e.g., pentamines) for use as antineoplastic agents. The rigid linker alters DNA binding affinity and chromatin structure compared to natural, flexible polyamines like spermine, relying entirely on the unique geometry of the 2-butene core [3].